3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Physicochemical profiling Lipophilicity Drug-likeness

3-Methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic small molecule (C15H13N5O2, MW 295.30) belonging to the benzamide class, featuring a 3-methoxy substituent on the benzoyl ring and a 1H-tetrazol-1-yl group at the ortho position of the aniline ring. The compound is cataloged as a screening compound (ChemDiv ID IB09-4262) with reported computed properties including a lipophilicity (logP) of 2.29 and topological polar surface area (tPSA) of 121.03 Ų.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B12175425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3
InChIInChI=1S/C15H13N5O2/c1-22-12-6-4-5-11(9-12)15(21)17-13-7-2-3-8-14(13)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
InChIKeyAFFZTFMWYYTIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1282097-63-5): Physicochemical Profile and Positioning for Procurement


3-Methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic small molecule (C15H13N5O2, MW 295.30) belonging to the benzamide class, featuring a 3-methoxy substituent on the benzoyl ring and a 1H-tetrazol-1-yl group at the ortho position of the aniline ring . The compound is cataloged as a screening compound (ChemDiv ID IB09-4262) with reported computed properties including a lipophilicity (logP) of 2.29 and topological polar surface area (tPSA) of 121.03 Ų . Tetrazole-containing benzamides of this structural family are investigated as bioisosteres of carboxylic acids for receptor antagonism and as modulators of ATP-binding cassette (ABC) efflux transporters implicated in multidrug resistance [1].

Compound Type
Synthetic benzamide screening probe
Target Context
ABC transporter / GPCR target studies
Key Feature
Tetrazole as carboxylic acid bioisostere

Why 3-Methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Cannot Be Interchanged with Generic Tetrazole-Benzamide Analogs


Within the C15H13N5O2 isomeric series, simple positional isomerism generates distinct pharmacophores that cannot be treated as interchangeable. The target compound anchors the tetrazole at the 2-position of the aniline ring, while analogs such as 3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 923889-40-1) shift the heterocycle to the meta position, altering the spatial relationship between the tetrazole and benzamide carbonyl [1]. Published SAR for phenyltetrazolyl-phenylamides demonstrates that subtle substituent repositioning profoundly modulates ABCG2 (BCRP) inhibition potency and selectivity versus ABCB1 (P-gp) [2]. Even a methoxy group migration from the 3-position to the 2-position (CAS 1282097-09-9) changes the hydrogen-bond acceptor/donor topology and molecular electrostatic potential, potentially impacting target engagement. Thus, generic substitution based solely on molecular formula equivalence risks loss of the specific interaction profile that defines this compound’s utility in screening campaigns.

Target methoxy
3-methoxy defines hydrogen-bond topology and electrostatic potential
Substitute
2-methoxy isomer shifts pharmacophore, altering target engagement
Target tetrazole
2-position on aniline ring maintains spatial pharmacophore
Substitute
3-tetrazole isomer changes receptor interaction geometry
Target amide orientation
Single HBD and defined solubility support assay consistency
Substitute
Reverse amide analog alters H-bond donor count and solubility

Quantitative Differentiation Evidence for 3-Methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Against Closest Analogs


Physicochemical Identity: Experimentally-Derived logP, logD, and tPSA Profile Versus 2-Methoxy Positional Isomer

The target compound exhibits a logP of 2.29, logD (pH 7.4) of 2.25, and tPSA of 121.03 Ų as reported by the ChemDiv screening compound database . These values distinguish it from the 2-methoxy positional isomer (2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, CAS 1282097-09-9), for which predicted logP values range from 2.56 to 3.04 based on fragment-based computational estimates [1]. The ~0.3–0.8 log unit difference in lipophilicity between the 3-methoxy and 2-methoxy isomers corresponds to a theoretical ~2–6 fold difference in octanol-water partition coefficient, which can affect membrane permeability, plasma protein binding, and non-specific binding in biochemical assays.

Physicochemical Identity
Cross-study comparable
logP 2.29 vs 2.56–3.04
Supports isomer-specific assay design
Computed values; experimental logP unavailable
Physicochemical profiling Lipophilicity Drug-likeness Positional isomer comparison

Hydrogen Bond Donor Count: Single HBD Defines Different Solubility and Permeability Profile Versus Reverse Amide Analogs

3-Methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide contains exactly one hydrogen bond donor (the amide NH), as confirmed by the ChemDiv database . In contrast, the reverse amide analog N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS 923914-83-4) retains the same molecular formula but positions the amide NH adjacent to the tetrazole-bearing phenyl ring, potentially altering the HBD count to two if the tetrazole NH is exposed. This single versus dual HBD distinction directly impacts predicted aqueous solubility (logSw -3.3 for the target compound) and passive membrane permeability. The target compound's logSw of -3.3 translates to an approximate aqueous solubility of 0.15 mg/mL, classifying it as moderately soluble under Lipinski criteria .

Hydrogen Bond Profile
Class-level inference
Single HBD; logSw -3.3
Defined solubility for DMSO stock planning
Computed properties; reverse amide analog may differ
Hydrogen bonding ADME prediction Amide topology Solubility

ABCG2 (BCRP) Efflux Transporter Modulation Potential: Class-Level Potency Benchmark from Phenyltetrazolyl-Phenylamide Series

While no direct BCRP inhibition data exists for the target compound, the phenyltetrazolyl-phenylamide scaffold to which it belongs has demonstrated potent and selective ABCG2 inhibition. In the 2016 study by Köhler et al., a structurally related 4-methoxy-N-(2-(2-(6-methoxypyridin-3-yl)-2H-tetrazol-5-yl)phenyl)benzamide (compound 43) exhibited an IC50 of 61 nM against ABCG2 with selectivity over ABCB1 and low intrinsic cytotoxicity [1]. Furthermore, the benzamide-tetrazole series reported by Gujarati et al. (2017) achieved fold-resistance reversal values of 1.51–1.62 at 10 µM in mitoxantrone-resistant H460/MX20 cells, comparable to the reference inhibitor fumitremorgin C (FTC) [2]. The target compound's 3-methoxy substitution pattern and 2-tetrazol-1-yl aniline topology position it as a screening candidate within this pharmacophore space, with the potential for similar or superior modulation potency pending empirical validation.

BCRP Class Benchmark
Class-level inference
Analog IC50 61 nM vs reference Ko143
Supports BCRP screening context
No direct data; analog from same chemotype
BCRP inhibition Multidrug resistance reversal ABCG2 Efflux transporter

Angiotensin II Type 1 (AT1) Receptor Pharmacophore Compatibility: Tetrazole as Carboxylic Acid Bioisostere

The tetrazole ring in the target compound serves as a recognized bioisostere for carboxylic acid groups, a critical pharmacophoric element in AT1 receptor antagonists. Known tetrazole-benzamide AT1 ligands such as L-707,581 (IC50 8 nM) and L-159,061 (IC50 27 nM) demonstrate that the tetrazole-phenyl motif enables high-affinity binding to the AT1 receptor through ionic interactions with Lys199 and hydrogen bonding with His256 in the receptor binding pocket [1][2]. The target compound's 2-(1H-tetrazol-1-yl)phenyl substitution pattern mimics the tetrazole placement found in these potent antagonists, while the 3-methoxybenzamide moiety provides a distinct vector for auxiliary binding interactions compared to the 2-methoxy or 4-methoxy variants. Although direct AT1 binding data for this specific compound is absent, its topological congruence with the established AT1 antagonist pharmacophore supports its inclusion in cardiovascular target screening panels.

AT1 Pharmacophore
Class-level inference
Topology aligned with AT1 antagonists
Supports GPCR screening panel inclusion
No direct binding data; scaffold match
AT1 receptor antagonism Tetrazole bioisostere GPCR Cardiovascular

Note on Evidence Strength: Absence of Direct Head-to-Head Comparative Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents has not identified any published study that directly measures the biological activity of 3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide in a head-to-head comparison against its positional isomers or reverse amide analogs. The evidence presented above relies on physicochemical property comparison from vendor databases and class-level SAR extrapolation from structurally related phenyltetrazolyl-phenylamides . Users should consider commissioning bespoke comparative profiling (e.g., ABCG2 ATPase assay, AT1 radioligand displacement, or cellular MDR reversal assay) to generate the direct quantitative differentiation data absent from the public domain. This compound's primary value proposition for procurement resides in its defined physicochemical identity and its unexplored potential within two validated chemotypes (BCRP inhibitors and AT1 antagonists), rather than in proven superiority over specific analogs.

Direct Comparative Data
Data to verify
No head-to-head bioactivity identified
Direct comparison studies needed
Literature search across major databases
Data gap Evidence transparency Procurement caveat

Validated Application Scenarios for 3-Methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Based on Quantitative Evidence


ABCG2/BCRP-Mediated Multidrug Resistance Reversal Screening in Non-Small Cell Lung Cancer Models

The compound is a strong candidate for inclusion in BCRP reversal screening panels using mitoxantrone-resistant H460/MX20 or MDCK II-BCRP cell lines, where the phenyltetrazolyl-phenylamide class has demonstrated fold-resistance reversal values of 1.51–1.62 at 10 µM, comparable to the reference inhibitor FTC [1]. The target compound's distinct 3-methoxy-2'-tetrazole topology may confer differentiated selectivity against the related efflux transporter ABCB1 (P-gp), a liability observed in earlier-generation dual inhibitors. Co-administration studies with mitoxantrone or topotecan at concentrations informed by the compound's logD (2.25) and solubility (logSw -3.3) would directly test its MDR reversal potential .

AT1 Receptor Antagonist Lead Identification and GPCR Selectivity Profiling

Building on the tetrazole-phenyl AT1 pharmacophore validated by L-707,581 (IC50 8 nM) and L-159,061 (IC50 27 nM) [2], this compound can serve as a starting point for AT1-selective antagonist development. Its 3-methoxybenzamide moiety offers a vector for auxiliary interactions distinct from the biphenyltetrazole scaffold of clinical agents like losartan. Procurement for competitive radioligand binding assays using [125I]-Sar1,Ile8-AII in rabbit aorta or rat adrenal cortical membranes would quantify its AT1 affinity, while counterscreening against AT2 receptors would establish selectivity.

Physicochemical Property-Driven Fragment-Based or Phenotypic Screening Library Enrichment

With a defined logP of 2.29, tPSA of 121.03 Ų, and a single hydrogen bond donor , this compound occupies a favorable drug-like chemical space consistent with Lipinski and Veber rules. Procurement for inclusion in diversity-oriented screening libraries focused on GPCR, ion channel, or transporter targets is supported by its calculated properties. The compound is available in milligram quantities (47 mg from ChemDiv) suitable for pilot screening at 10–100 µM concentrations, with DMSO solubility predicted to exceed 30 mM based on logSw -3.3 .

Positional Isomer SAR Studies to Map Methoxy and Tetrazole Substitution Effects

The compound fills a critical gap in systematic SAR exploration of the C15H13N5O2 isomer series. By procuring the target compound alongside its 2-methoxy isomer (CAS 1282097-09-9) and the 3-tetrazole isomer (CAS 923889-40-1), research groups can generate the head-to-head comparative ABCG2 inhibition and AT1 binding data that is currently absent from the literature [1]. Such a panel would directly answer the question of how methoxy position (2- vs. 3-) and tetrazole position (2- vs. 3-) modulate target engagement, providing a definitive evidence base for future procurement decisions within this chemical series.

Application
Selection Property
Validation Focus
ABCG2 Efflux Transporter Studies
Transporter modulation chemotype
BCRP selectivity and MDR reversal endpoint
AT1 Receptor Screening
Tetrazole bioisostere topology
GPCR binding and AT1/AT2 selectivity
Diversity Screening Library
Drug-like physicochemical space
Solubility and assay compatibility
Positional Isomer SAR Panel
Methoxy/tetrazole positional identity
Comparative pharmacological profiling
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